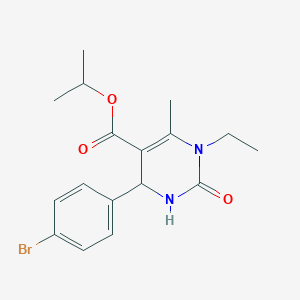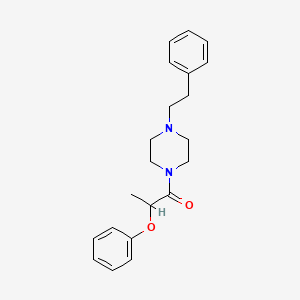![molecular formula C18H20N2O4S B4985930 N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4985930.png)
N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide, also known as AMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide involves its ability to bind to and modulate the activity of glutamate receptors in the brain. This results in changes in the release of neurotransmitters, which can have a range of effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including changes in synaptic transmission, modulation of neuronal excitability, and alterations in behavior. These effects make it a valuable tool for studying various biological processes and for investigating the mechanisms underlying drug addiction and other neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide in lab experiments is its ability to selectively modulate the activity of glutamate receptors, which are involved in a wide range of physiological processes. However, one limitation of using this compound is that it can be difficult to synthesize and may be expensive to obtain.
Future Directions
There are many potential future directions for research on N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide, including studies on its effects on different types of glutamate receptors, investigations into its potential therapeutic applications for neurological disorders, and the development of new compounds based on its structure. Additionally, further research is needed to fully understand the mechanisms underlying its effects on neuronal activity and behavior.
Synthesis Methods
The synthesis of N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide involves a multi-step process that begins with the reaction of N-allyl glycine with p-anisidine to form N-allyl-N-(4-methoxyphenyl) glycine. This compound is then reacted with p-toluenesulfonyl chloride to form N-allyl-N-(4-methoxyphenyl)sulfonyl-N-(4-methoxyphenyl) glycine. Finally, this compound is reacted with phenyl isocyanate to form this compound.
Scientific Research Applications
N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide has been used in a variety of scientific research applications, including studies on the role of glutamate receptors in the brain and the effects of certain drugs on these receptors. It has also been used to investigate the mechanisms underlying drug addiction and to study the effects of various drugs on the central nervous system.
properties
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-13-19-18(21)14-20(15-7-5-4-6-8-15)25(22,23)17-11-9-16(24-2)10-12-17/h3-12H,1,13-14H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYHIFUHQQYDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC=C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B4985862.png)
![8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline](/img/structure/B4985865.png)
![2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4985867.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(6-methoxy-2H-chromen-3-yl)methyl]methanamine](/img/structure/B4985879.png)
![2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]-4-(1-propen-1-yl)benzene](/img/structure/B4985887.png)
![4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4985894.png)
![2-methyl-N-{1-[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4985907.png)
![4-[(ethylsulfonyl)amino]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide trifluoroacetate](/img/structure/B4985910.png)
![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4985912.png)

![3,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4985927.png)
